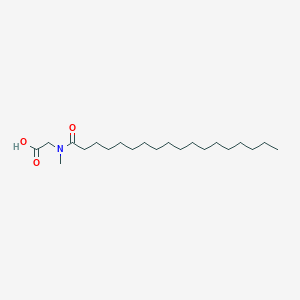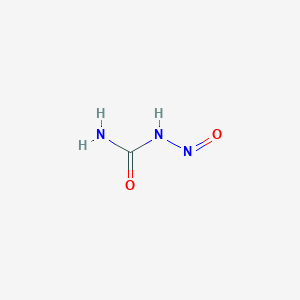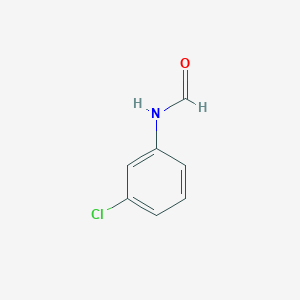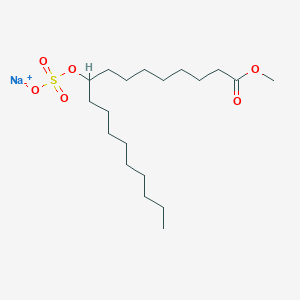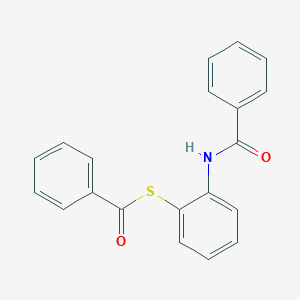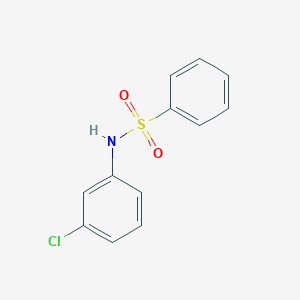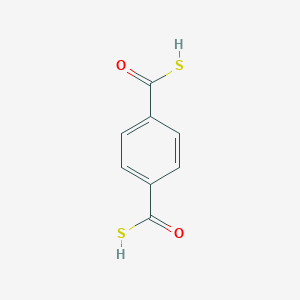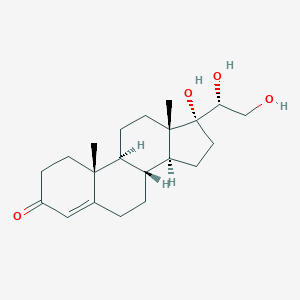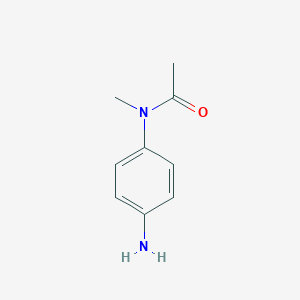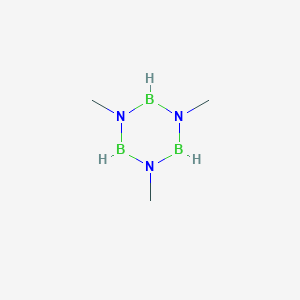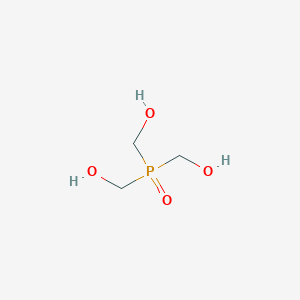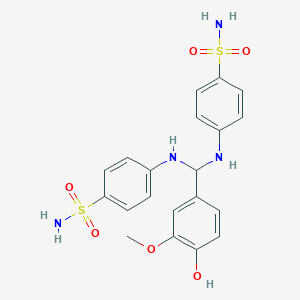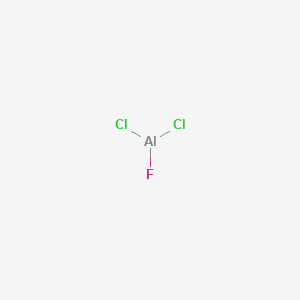
Dichloro(fluoro)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(fluoro)alumane, also known as DCFAL, is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular weight of 140.91 g/mol. DCFAL is widely used in the field of organic synthesis as a Lewis acid catalyst.
Mecanismo De Acción
Dichloro(fluoro)alumane acts as a Lewis acid catalyst by accepting electron pairs from other molecules. The aluminum atom in Dichloro(fluoro)alumane has a partial positive charge, which makes it attractive to electron-rich molecules. When Dichloro(fluoro)alumane reacts with a molecule, it forms a coordination complex, which stabilizes the transition state of the reaction and lowers the activation energy required for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
Dichloro(fluoro)alumane is not typically used in biochemical or physiological research due to its toxicity. It is a strong irritant to the skin, eyes, and respiratory system. Exposure to Dichloro(fluoro)alumane can cause severe burns, lung damage, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichloro(fluoro)alumane is a highly effective Lewis acid catalyst that is widely used in organic synthesis. It is relatively cheap and easy to obtain, making it a popular choice for many researchers. However, its toxicity and reactivity make it difficult to handle safely. It must be stored and handled in a well-ventilated area, and researchers must wear protective equipment such as gloves and goggles when working with it.
Direcciones Futuras
There are several future directions for research involving Dichloro(fluoro)alumane. One area of interest is the development of new catalysts that are less toxic and more environmentally friendly. Another area of interest is the use of Dichloro(fluoro)alumane in the production of new polymers and plastics with unique properties. Finally, there is potential for Dichloro(fluoro)alumane to be used in the synthesis of new pharmaceuticals and other bioactive compounds.
Métodos De Síntesis
Dichloro(fluoro)alumane is typically synthesized by reacting aluminum chloride with hydrogen fluoride and hydrogen chloride. The reaction takes place in a solvent such as toluene or dichloromethane. The resulting product is then purified by distillation to obtain pure Dichloro(fluoro)alumane.
Aplicaciones Científicas De Investigación
Dichloro(fluoro)alumane is widely used in the field of organic synthesis as a Lewis acid catalyst. It is used to promote various chemical reactions such as Friedel-Crafts acylation, Friedel-Crafts alkylation, and Diels-Alder reactions. Dichloro(fluoro)alumane is also used in the production of various polymers and plastics.
Propiedades
Número CAS |
13497-96-6 |
|---|---|
Nombre del producto |
Dichloro(fluoro)alumane |
Fórmula molecular |
AlCl2F |
Peso molecular |
116.88 g/mol |
Nombre IUPAC |
dichloro(fluoro)alumane |
InChI |
InChI=1S/Al.2ClH.FH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
JNGNDYHADNWZFG-UHFFFAOYSA-K |
SMILES |
F[Al](Cl)Cl |
SMILES canónico |
F[Al](Cl)Cl |
Sinónimos |
Aluminium(di)chloridefluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



